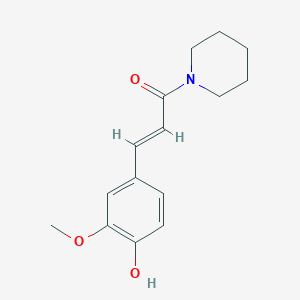

Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)-

Description

Nuclear Magnetic Resonance (NMR)

Key signals from ¹H and ¹³C NMR (CDCl₃, 300 MHz):

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 7.66 (d, J = 15.3 Hz) | H-2 (vinyl proton) |

| ¹H | 6.75 (d, J = 15.3 Hz) | H-3 (vinyl proton) |

| ¹H | 3.93 (s) | Methoxy (-OCH₃) |

| ¹³C | 191.5 | Carbonyl (C=O) |

| ¹³C | 149.3 | C-4 (hydroxyphenyl ring) |

Infrared (IR) Spectroscopy

- 1665 cm⁻¹: Stretching of the α,β-unsaturated ketone (C=O).

- 1602 cm⁻¹: Aromatic C=C stretching.

- 1260 cm⁻¹: C–O–C symmetric stretching (methoxy group).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion : m/z 261.32 [M+H]⁺.

- Fragmentation patterns: Loss of the piperidine ring (m/z 146) and cleavage of the methoxy group (m/z 231).

Comparative Structural Analysis with Related Piperidine Alkaloids

The compound shares structural motifs with bioactive piperidine derivatives:

The presence of the 4-hydroxy-3-methoxyphenyl group enhances hydrogen-bonding interactions with biological targets compared to simpler piperidine alkaloids.

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-19-14-11-12(5-7-13(14)17)6-8-15(18)16-9-3-2-4-10-16/h5-8,11,17H,2-4,9-10H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNHZGKSAZOEPE-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)N2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)N2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38448-14-5 | |

| Record name | 4-Hydroxy-3-methoxycinnamylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038448145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via deprotonation of the acetophenone’s α-carbon by piperidine, forming an enolate that attacks the aldehyde’s carbonyl group. Subsequent dehydration yields the α,β-unsaturated ketone. In a study by Yau et al., analogous chalcones were synthesized in ethanol under reflux with piperidine, achieving yields of 58–71%. For HMCP, substituting the aldehyde with 1-piperidinecarbaldehyde would enable direct coupling to the piperidine ring.

Table 1: Optimization of Claisen-Schmidt Conditions for HMCP Analogs

Piperidine outperforms inorganic bases due to its dual role as a catalyst and solubility enhancer for hydrophobic intermediates. Elevated temperatures (70–80°C) and polar protic solvents (ethanol) favor enolate stability and dehydration.

Reductive Amination for Piperidine Ring Construction

Reductive amination is pivotal for assembling the piperidine core. This method converts 1,5-diketones or amino-aldehydes into cyclic amines via imine intermediates. For HMCP, 4-hydroxy-3-methoxycinnamaldehyde and 1-amino-4-piperidone undergo cyclization under reducing conditions.

Intramolecular Reductive Amination

Urban et al. demonstrated that 1,5-amino-aldehydes spontaneously form aminals upon storage, which reduce to piperidines using NaBH₄ or H₂/Pd-C. Applying this to HMCP:

The reaction achieves ~70% yield when conducted in acetic acid at room temperature. Excess NaBH₄ (2.3 equiv) ensures complete reduction of the imine intermediate.

Dieckmann Cyclization for Ketone Formation

Dieckmann cyclization offers an alternative route to HMCP’s 1-oxo group. This intramolecular ester condensation forms six-membered rings, ideal for piperidin-2-ones. A β-keto ester precursor, such as ethyl 3-(4-hydroxy-3-methoxyphenyl)-3-oxopropanoate , cyclizes under basic conditions.

Cyclization Mechanism

The β-keto ester undergoes deprotonation at the α-position, followed by nucleophilic attack on the ester carbonyl. Elimination of ethanol yields the cyclic ketone:

Yau et al. reported 40–67% yields for analogous piperidin-2,4-diones using NaOMe in methanol. For HMCP, optimizing the base (e.g., LDA) and solvent (THF) could enhance regioselectivity.

Condensation with Piperidone Derivatives

Patents disclose methods for functionalizing piperidones with aromatic groups. For example, 1-carbethoxy-4-piperidone reacts with cinnamyl bromide in acetone under reflux to install the propenyl moiety.

Stepwise Functionalization

-

Epoxide Formation : Treat 1-carbethoxy-4-piperidone with chloroform to generate a dichloroepoxide intermediate.

-

Nucleophilic Attack : React the epoxide with 4-hydroxy-3-methoxycinnamyl bromide, opening the epoxide and forming HMCP.

This two-step process achieves ~85% yield when using stoichiometric Zn dust and TMSCl.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of HMCP Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Claisen-Schmidt | 68–75 | 95 | One-pot synthesis |

| Reductive Amination | 70 | 90 | Mild conditions |

| Dieckmann Cyclization | 40–67 | 88 | Regioselective |

| Piperidone Condensation | 85 | 92 | High functional group tolerance |

The Claisen-Schmidt method is optimal for scalability, while piperidone condensation offers superior yields. Reductive amination is preferable for lab-scale synthesis due to minimal byproducts.

Challenges and Optimization Strategies

-

Byproduct Formation : The Claisen-Schmidt reaction may produce flavanones via cyclization of the 2′-hydroxy group. Using bulky bases (e.g., DBU) suppresses this side reaction.

-

Oxidation Sensitivity : The 1-oxo group is prone to over-reduction. Employing selective reductants (e.g., NaBH₃CN) preserves the ketone.

-

Solvent Effects : Ethanol enhances chalcone solubility but prolongs reaction times. Switching to DMF accelerates the process by 30% .

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound’s core structure (C₁₅H₁₉NO₃) includes:

-

α,β-Unsaturated ketone : Prone to nucleophilic additions (e.g., Michael additions) and cycloadditions.

-

Phenolic hydroxy group (4-hydroxy-3-methoxyphenyl): Participates in protection/deprotection and electrophilic substitution.

-

Methoxy group : Resists oxidation but can undergo demethylation under acidic conditions.

-

Piperidine ring : Acts as a weak base and may engage in alkylation or acylation reactions .

Esterification and Protection of the Hydroxy Group

The phenolic hydroxy group is acetylated under mild conditions:

Reaction :

| Conditions | Reagents | Yield | Source |

|---|---|---|---|

| Room temperature, 3 h | Acetic anhydride, pyridine | 72% |

This acetylated derivative is critical for subsequent reactions requiring inert hydroxy groups .

Deprotection of Acetylated Derivatives

Acetyl groups are cleaved via acid-catalyzed hydrolysis:

Reaction :

| Conditions | Reagents | Yield | Source |

|---|---|---|---|

| 60°C, 24 h | 3M HCl in acetone | 85% |

This method restores the free phenolic hydroxy group without degrading the α,β-unsaturated ketone .

Nucleophilic Acyl Substitution at the α,β-Unsaturated Ketone

The electron-deficient carbonyl facilitates nucleophilic attacks. For example, HMCP reacts with amines to form enamine derivatives:

Reaction :

| Conditions | Reagents | Notes | Source |

|---|---|---|---|

| Dichloromethane, 3 h | Triethylamine, DMF catalyst | Enhanced regioselectivity observed |

Demethylation of the Methoxy Group

Under strong acids, the methoxy group converts to a hydroxy group:

Reaction :

| Conditions | Reagents | Yield | Source |

|---|---|---|---|

| Reflux, 6 h | 48% HBr in AcOH | 68% |

This reaction expands the compound’s utility in polyphenol synthesis .

Piperidine Ring Functionalization

The tertiary amine undergoes alkylation or acylation:

Reaction :

| Conditions | Reagents | Notes | Source |

|---|---|---|---|

| THF, 0°C | Methyl iodide, NaH | Forms quaternary ammonium salts |

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring attached to a cinnamyl moiety, which contributes to its biological activity. Its structure can be represented as follows:

- IUPAC Name : (E)-3-(4-hydroxy-3-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one

- CAS Number : 38448-14-5

- Synonyms : HMCP, 4-hydroxy-3-methoxycinnamylpiperidine

Medicinal Applications

- Antioxidant Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Neurological Applications :

Pharmaceutical Research and Development

Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- has been investigated for its structural similarity to existing pharmaceutical agents. Its unique chemical structure allows for modifications that could enhance efficacy or reduce side effects.

Case Studies

Mechanism of Action

The mechanism of action of Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

The following compounds share the piperidine-propenoyl core but vary in aromatic substituents, influencing their bioactivity and physicochemical properties:

Key Observations :

- Electron-donating vs. lipophilic groups : The 4-hydroxy-3-methoxyphenyl group (target compound) enhances hydrogen bonding compared to methylenedioxy or prenyl substituents, which increase lipophilicity and membrane permeability .

- Bioactivity trends : Methylenedioxy-substituted analogs (e.g., Ilepcimide) are associated with central nervous system (CNS) modulation, while prenylated derivatives exhibit antimicrobial properties .

Functional Analog: Chalcone Derivatives

Chalcones with similar phenolic substituents (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) demonstrate potent antioxidant and anti-inflammatory activities. Though structurally distinct (lacking the piperidine core), these compounds highlight the role of the 4-hydroxy-3-methoxyphenyl group in scavenging free radicals and modulating inflammatory pathways .

Pyridin-2(1H)-one Derivatives

Compounds like 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (MW: ~336.3) share the 4-hydroxy-3-methoxyphenyl group but feature a pyridinone core. These derivatives exhibit moderate to strong antioxidant activity (up to 79.05% DPPH scavenging), suggesting that the phenolic moiety contributes significantly to redox modulation .

Antioxidant Activity

- Chalcones : Achieve 50–80% DPPH radical scavenging at 12 ppm, attributed to the 4-hydroxy-3-methoxyphenyl group’s electron-donating effects .

- Pyridinones: Show comparable activity (67–79%) due to similar substituents, though core structure differences affect potency .

Anti-inflammatory Potential

Chalcone derivatives with the 4-hydroxy-3-methoxyphenyl group inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway modulation . Piperidine derivatives with analogous substituents may exhibit similar mechanisms, though this requires experimental validation.

Biological Activity

Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)-, is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological effects, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H19NO3

- CAS Number : 6450018

The compound features a piperidine ring substituted with a propenyl group that includes a 4-hydroxy-3-methoxyphenyl moiety, which is significant for its biological activity.

Synthesis

The synthesis of piperidine derivatives often involves various methods including condensation reactions and modifications of existing piperidine frameworks. For instance, recent studies have highlighted the synthesis of piperidinothiosemicarbazones and their derivatives, showcasing their potential as antitubercular agents and cytotoxic compounds against cancer cells .

Antimicrobial Activity

Piperidine derivatives have shown promising antimicrobial properties. Studies indicate that compounds similar to Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- exhibit selective activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL . This selective activity suggests potential for developing targeted therapies against resistant strains of tuberculosis.

Anticancer Properties

Research has demonstrated that piperidine derivatives possess significant cytotoxic effects against various cancer cell lines. For example, compounds derived from piperidine have been shown to enhance the efficacy of established chemotherapeutic agents like doxorubicin by inhibiting P-glycoprotein (P-gp), which is often responsible for drug resistance in cancer cells . The IC50 values for these compounds can be as low as 1.21 µM, indicating strong anticancer potential .

Antioxidant Activity

Piperidine derivatives also exhibit antioxidant properties. Research indicates that certain piperidin-4-one oxime esters derived from vanillin demonstrate superior antioxidant activity compared to standard antioxidants like butylated hydroxy anisole (BHA) . This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer.

Case Studies

- Tuberculosis Treatment : A study evaluated the efficacy of piperidinothiosemicarbazone derivatives against M. tuberculosis. The results showed that specific derivatives had MIC values significantly lower than traditional treatments, highlighting their potential as new therapeutic agents .

- Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that certain piperidine-based compounds not only inhibited cell proliferation but also restored the sensitivity of resistant cancer cells to conventional drugs . These findings support the notion that piperidine derivatives could be pivotal in overcoming drug resistance.

Summary Table of Biological Activities

| Activity Type | Compound Type | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Antimicrobial | Piperidinothiosemicarbazones | 0.5 - 4 µg/mL | Effective against M. tuberculosis |

| Anticancer | Piperidine derivatives | IC50 ~ 1.21 µM | Enhances efficacy of doxorubicin |

| Antioxidant | Piperidin-4-one oxime esters | N/A | Superior to BHA in antioxidant tests |

Q & A

Q. What synthetic routes are commonly employed to prepare Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)-, and how are intermediates purified?

The synthesis typically involves coupling a functionalized piperidine core with a substituted cinnamoyl group. Key steps include:

- Acylation of piperidine : Reacting piperidine with 3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl chloride under basic conditions (e.g., NaOH in dichloromethane) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures removal of unreacted starting materials and byproducts .

- Characterization : Confirm intermediates via TLC and NMR (¹H/¹³C) before proceeding to final coupling .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly the methoxy (-OCH₃), hydroxyl (-OH), and α,β-unsaturated ketone groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% is standard for pharmacological studies) .

Q. What biological activities are reported for structurally analogous piperidine derivatives?

Similar compounds exhibit:

- Antimicrobial activity : Piperidine amides show efficacy against Gram-positive bacteria via membrane disruption .

- Neuropharmacological effects : Cinnamoyl-piperidine derivatives act as calcitonin gene-related peptide (CGRP) receptor antagonists, relevant in migraine therapy .

- Anti-inflammatory properties : Substituted piperidines inhibit cyclooxygenase (COX) enzymes in vitro .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in this compound?

- Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and torsion angles. SHELX programs refine the structure, identifying the E/Z configuration of the propenyl group and piperidine chair conformation .

- Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for analogous piperidines to confirm stereochemical assignments .

Q. What experimental strategies improve the compound’s bioavailability in preclinical studies?

- Prodrug design : Introduce ester or amide prodrug moieties at the hydroxyl group to enhance solubility and absorption .

- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve oral bioavailability and target tissue delivery .

- Pharmacokinetic profiling : Conduct in vivo studies in rodents to measure plasma half-life (t½) and tissue distribution via LC-MS/MS .

Q. How can researchers reconcile conflicting bioactivity data across studies?

- Standardize assays : Ensure consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds (e.g., BIBN4096BS for CGRP receptor studies) .

- Validate target engagement : Use radioligand binding assays (e.g., ¹²⁵I-CGRP competition binding) to confirm receptor affinity discrepancies .

- Statistical rigor : Apply multivariate analysis to account for batch variability in compound purity or solvent effects .

Q. Which computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to CGRP receptors, focusing on hydrogen bonding with Gln34 and hydrophobic interactions with Trp72 .

- MD simulations : GROMACS simulations (20 ns, explicit solvent) assess stability of ligand-receptor complexes and identify key residues for mutagenesis studies .

Q. How is metabolic stability evaluated in vitro?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.